molecular formula C21H22BrN3O4S2 B3473647 C21H22BrN3O4S2

C21H22BrN3O4S2

Cat. No.: B3473647
M. Wt: 524.5 g/mol
InChI Key: ANKSNHUWHVWYCJ-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that features a bromine atom, a thiazole ring, and a sulfonamide group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like or (m-CPBA) are commonly used.

    Reduction: or are typical reducing agents.

    Substitution: or in polar aprotic solvents like are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine:

  • Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry:

  • Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiazole ring can also interact with various molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • 2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamide
  • N-(4-sulfamoylphenyl)acetamide
  • 4-(1,3-thiazol-2-ylamino)benzenesulfonamide

Comparison:

  • 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is unique due to the combination of the brominated phenyl ring, thiazole ring, and sulfonamide group, which imparts distinct chemical and biological properties.
  • The presence of the bromine atom allows for further functionalization through substitution reactions, which is not possible with non-brominated analogs.
  • The sulfonamide group enhances the compound’s potential as an enzyme inhibitor compared to similar compounds lacking this functional group.

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O4S2/c1-21(2,3)17-12-14(22)4-9-18(17)29-13-19(26)24-15-5-7-16(8-6-15)31(27,28)25-20-23-10-11-30-20/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKSNHUWHVWYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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